Inhibidor de Activación de NF-kB IV

Descripción general

Descripción

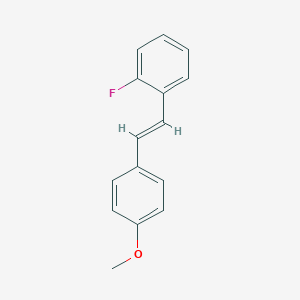

CAY10512 es un compuesto sintético conocido por sus potentes efectos inhibitorios sobre la vía del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB). Es un análogo del resveratrol, un compuesto polifenólico natural, pero es significativamente más potente en su acción. La fórmula química de CAY10512 es C15H13FO, y tiene un peso molecular de 228,3 g/mol .

Aplicaciones Científicas De Investigación

CAY10512 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la inmunología, la inflamación y las enfermedades neurodegenerativas. Se utiliza para estudiar la vía NF-κB, que juega un papel crucial en la regulación de las respuestas inmunitarias y la inflamación. Se ha demostrado que CAY10512 inhibe la activación de NF-κB por el factor de necrosis tumoral alfa (TNF-α) y los lipopolisacáridos, convirtiéndolo en una herramienta valiosa en la investigación de enfermedades inflamatorias y afecciones como la enfermedad de Alzheimer .

Mecanismo De Acción

CAY10512 ejerce sus efectos inhibiendo la activación de la vía NF-κB. NF-κB es un factor de transcripción que regula la expresión de varios genes involucrados en las respuestas inmunitarias e inflamatorias. Al inhibir NF-κB, CAY10512 suprime la regulación al alza de microARN y citocinas proinflamatorias, lo que reduce la inflamación y las respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

NF-kB Activation Inhibitor IV interacts with various biomolecules to exert its effects. It is particularly effective in inhibiting the activity of NF-kB, a transcription factor involved in the expression of genes related to inflammation and immune response. The compound does not compete with ATP and is cell-permeable, making it highly effective in cellular environments . It has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells and is significantly more potent than Resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity in 293T cells .

Cellular Effects

NF-kB Activation Inhibitor IV has profound effects on various cell types and cellular processes. It influences cell signaling pathways by inhibiting the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes. This inhibition leads to decreased production of cytokines and other inflammatory mediators, impacting cellular metabolism and gene expression . The compound’s ability to modulate these pathways makes it a valuable tool in studying inflammatory responses and potential therapeutic interventions.

Molecular Mechanism

At the molecular level, NF-kB Activation Inhibitor IV exerts its effects by binding to specific sites on the NF-kB protein complex, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of NF-kB target genes, which are involved in inflammatory and immune responses . The compound’s mechanism of action involves the suppression of key signaling molecules and pathways that activate NF-kB, thereby reducing inflammation and promoting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NF-kB Activation Inhibitor IV can vary over time. The compound is stable under standard storage conditions and maintains its inhibitory activity for extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of NF-kB activity, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of NF-kB Activation Inhibitor IV in animal models are dose-dependent. At lower doses, the compound effectively inhibits NF-kB activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits . Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.

Metabolic Pathways

NF-kB Activation Inhibitor IV is involved in various metabolic pathways, primarily those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation and inhibition of NF-kB. The compound’s impact on metabolic flux and metabolite levels can influence cellular energy balance and overall metabolic homeostasis . Understanding these interactions is crucial for developing effective therapeutic strategies targeting NF-kB.

Transport and Distribution

Within cells and tissues, NF-kB Activation Inhibitor IV is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including solubility and permeability, which determine its accumulation in specific cellular compartments .

Subcellular Localization

NF-kB Activation Inhibitor IV is primarily localized in the cytoplasm, where it interacts with the NF-kB protein complex. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments. These modifications can affect the compound’s stability and efficacy, highlighting the importance of understanding its subcellular dynamics .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: CAY10512 se sintetiza a través de una serie de reacciones químicas que comienzan a partir de precursores disponibles comercialmenteLas condiciones de reacción a menudo incluyen el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar que se obtenga el producto deseado .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para CAY10512 no están ampliamente documentados, la síntesis del compuesto en un entorno de laboratorio proporciona una base para su escalado. Los pasos clave implican garantizar una alta pureza y rendimiento, lo que se puede lograr mediante condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: CAY10512 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de flúor y el grupo metoxi. No exhibe una actividad antioxidante significativa, a diferencia de algunos otros análogos del trans-estilbeno .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de CAY10512 incluyen DMSO, etanol y varios catalizadores que facilitan las reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas suaves a moderadas para mantener la integridad del compuesto .

Productos Principales Formados: Los productos principales formados a partir de las reacciones que involucran CAY10512 son típicamente derivados que conservan la estructura central del trans-estilbeno pero pueden tener diferentes sustituyentes dependiendo de los reactivos utilizados .

Comparación Con Compuestos Similares

CAY10512 es un análogo del resveratrol, pero es 100 veces más potente en la inhibición de la activación de NF-κB. A diferencia del resveratrol, CAY10512 no exhibe actividad antioxidante, lo que lo hace único entre los análogos del trans-estilbeno. Otros compuestos similares incluyen varios trans-estilbenos sustituidos que también se dirigen a la vía NF-κB, pero difieren en su potencia y actividades específicas .

Lista de Compuestos Similares:- Resveratrol

- Otros trans-estilbenos sustituidos

CAY10512 destaca por su alta potencia y especificidad en la inhibición de la vía NF-κB sin exhibir actividad antioxidante .

Propiedades

IUPAC Name |

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFNAZMSMNXJG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?

A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)